

Technical Guide: Spectral Analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

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Compound of Interest

Compound Name:	5-(2,5-Difluorophenyl)-5-oxovaleric acid
CAS No.:	898766-34-2
Cat. No.:	B1325280

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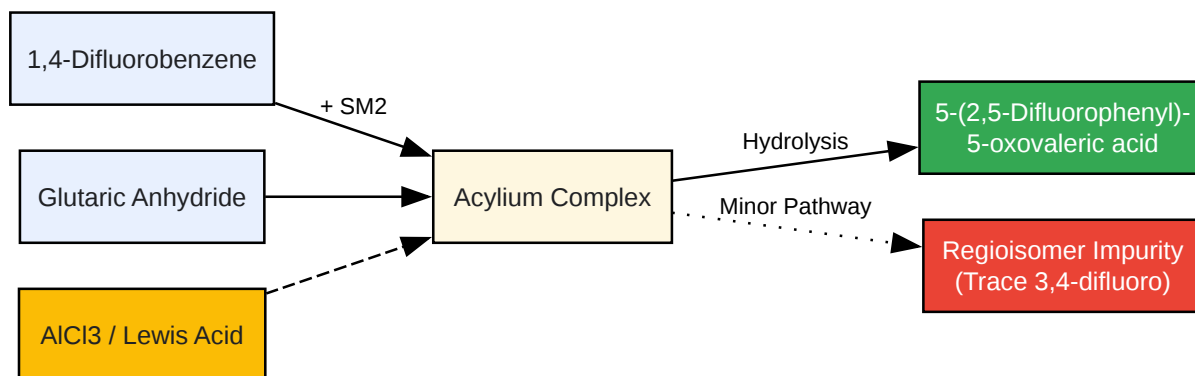
Executive Summary & Compound Profile

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a critical fluorinated building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology pharmacophores. Its structural integrity relies on the precise placement of fluorine atoms at the 2 and 5 positions of the phenyl ring relative to the oxovaleric side chain.

- IUPAC Name: 5-(2,5-difluorophenyl)-5-oxopentanoic acid
- Molecular Formula: $C_{11}H_{10}F_2O_3$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 228.19 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Structural Context & Synthesis Origin

Understanding the synthesis origin (Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride) is vital for interpreting the spectral data, particularly for identifying regiochemical isomers (e.g., 3,4-difluoro impurities) and solvent residuals.



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Figure 1: Synthesis pathway highlighting the origin of the 2,5-substitution pattern and potential isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for verifying the regiochemistry of the difluoro-substitution. The 2,5-substitution pattern creates a distinct splitting pattern in both ^1H and ^{13}C spectra due to ^1H - ^{19}F and ^{13}C - ^{19}F coupling.

^1H NMR Analysis (400 MHz, DMSO- d_6)

The aromatic region is characterized by complex multiplets due to the superposition of proton-proton and proton-fluorine couplings.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.05	br s	1H	-COOH	Carboxylic acid proton; exchangeable with D ₂ O.
7.55 – 7.65	m	1H	Ar-H6	Ortho to carbonyl; deshielded. Shows coupling to F5.
7.35 – 7.48	m	2H	Ar-H3, Ar-H4	Overlapping multiplets due to F2/F5 coupling.
2.98	t (J=7.2 Hz)	2H	-C(=O)CH ₂ -	α -methylene to ketone (deshielded).
2.28	t (J=7.3 Hz)	2H	-CH ₂ COOH	α -methylene to acid.
1.78	quint (J=7.3 Hz)	2H	-CH ₂ CH ₂ CH ₂ -	Central methylene (β -position).

Critical Diagnostic:

- The H6 proton (ortho to the ketone) typically appears as a multiplet (ddd) due to coupling with F5 (ortho, $J \approx 9\text{--}11$ Hz), H4 (meta, $J \approx 3$ Hz), and F2 (para, $J \approx 6\text{--}8$ Hz).
- Absence of a singlet in the aromatic region confirms the lack of 3,4-difluoro impurity (which would show a distinct isolated proton).

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The ^{13}C spectrum is dominated by C-F coupling, splitting aromatic carbon signals into doublets (d) or doublets of doublets (dd).

Chemical Shift (δ ppm)	Splitting (J Hz)	Assignment	Notes
198.5	d ($J \approx 3$ Hz)	C=O (Ketone)	Long-range coupling to F.
174.2	s	COOH	Acid carbonyl.
158.0	d ($J \approx 240$ Hz)	C-F (C2 or C5)	Direct C-F coupling (large splitting).
156.5	d ($J \approx 240$ Hz)	C-F (C5 or C2)	Direct C-F coupling.
126.0 – 115.0	m	Ar-C (CH)	Aromatic CH carbons split by F.
38.5	s	-CH ₂ -C=O	Aliphatic chain.[1][4]
33.0	s	-CH ₂ -COOH	Aliphatic chain.
19.5	s	-CH ₂ -CH ₂ -CH ₂ -	Central methylene.

^{19}F NMR (376 MHz, DMSO-d₆)

Two distinct signals confirm the non-equivalence of the fluorine atoms.

- δ -115 to -118 ppm: Multiplet (F at position 2).
- δ -120 to -125 ppm: Multiplet (F at position 5).

Mass Spectrometry (MS) Analysis

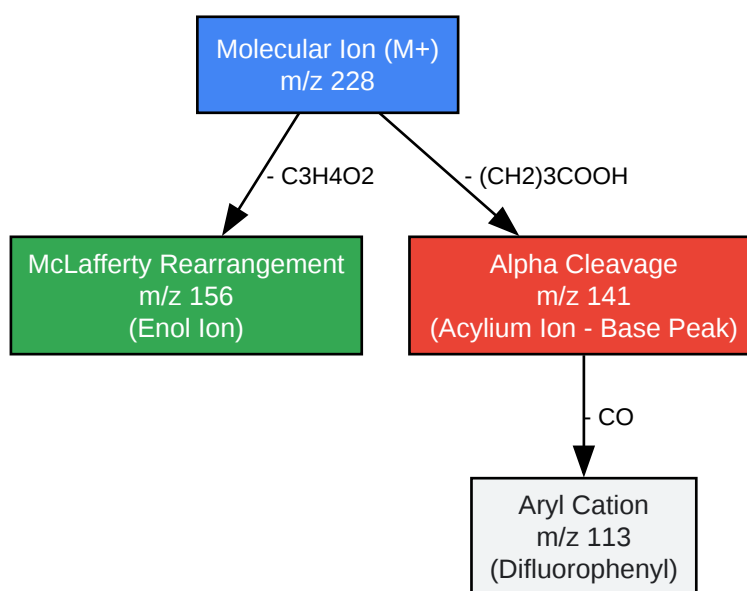
Mass spectrometry provides confirmation of the molecular weight and characteristic fragmentation indicative of the aryl ketone structure.

Ionization Mode: ESI (-) or EI (70 eV) Molecular Ion: $[\text{M}-\text{H}]^- = 227.05$ (ESI Negative); $\text{M}^+ = 228$ (EI)

Fragmentation Pathway (EI - 70 eV)

The fragmentation is driven by alpha-cleavage at the ketone and McLafferty rearrangement.

- m/z 228: Molecular Ion (M^+).
- m/z 210: $[M - H_2O]^+$ (Loss of water from acid).
- m/z 141: $[2,5\text{-Difluorobenzoyl}]^+$ (Base Peak). This is the diagnostic acylium ion formed by alpha-cleavage.
- m/z 113: $[2,5\text{-Difluorophenyl}]^+$ (Loss of CO from acylium).



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Figure 2: Primary mass spectrometry fragmentation pathways (Electron Impact).

Infrared (IR) Spectroscopy

IR analysis is useful for rapid identification of functional groups and solid-state form verification.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3300 – 2500	Broad, Med	O-H Stretch	Carboxylic Acid dimer
1710	Strong	C=O Stretch	Carboxylic Acid
1685	Strong	C=O[5] Stretch	Aryl Ketone (Conjugated)
1490, 1420	Medium	C=C Stretch	Aromatic Ring
1250 – 1150	Strong	C-F Stretch	Aryl Fluoride
820, 780	Medium	C-H Bend	1,2,4-Trisubstituted Benzene

Interpretation: The presence of two carbonyl peaks is the key fingerprint. The ketone peak at ~1685 cm⁻¹ is lower than a standard aliphatic ketone (~1715 cm⁻¹) due to conjugation with the difluorophenyl ring.

Quality Control & Impurity Profiling

When analyzing this intermediate, researchers must watch for specific process-related impurities.

- Regioisomers: 5-(3,4-difluorophenyl)-5-oxovaleric acid.[3]
 - Detection: ¹H NMR.[6][7][8][9] Look for different aromatic coupling patterns.
- Over-acylation: Bis-acylated byproducts (rare with glutaric anhydride but possible).
 - Detection: LC-MS (Higher MW).
- Glutaric Acid: Hydrolysis byproduct of excess anhydride.
 - Detection: ¹H NMR (Simple triplets at ~2.2 and quintet at ~1.7 ppm, no aromatic signals).

Reference Standards

For quantitative analysis, ensure comparison against a certified reference standard (CRS) if available, or use an internal standard (e.g., maleic acid) for qNMR purity determination.

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